1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOODDRAVAWJFJ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide typically involves the following steps:
Formation of the Methoxyoxolan Ring: The methoxyoxolan ring can be synthesized through a series of reactions starting from readily available precursors such as tetrahydrofuran derivatives.
Triazole Ring Formation: The triazole ring is usually formed via a cycloaddition reaction, often referred to as the Huisgen cycloaddition, between an azide and an alkyne.
Coupling of Rings: The final step involves coupling the methoxyoxolan ring with the triazole ring under specific reaction conditions to form the desired compound
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole or methoxyoxolan rings are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide and its derivatives have been studied for a range of biological activities:
- Antimicrobial Activity : Triazole compounds are known for their antifungal properties. For instance, the structure of triazoles allows them to inhibit fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol in fungal cell membranes. This mechanism makes them effective against various fungal infections, including those caused by Candida and Aspergillus species .
- Antibacterial Properties : Recent studies indicate that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown promising minimum inhibitory concentrations (MICs) against E. coli and Staphylococcus aureus, suggesting their potential use as antibiotics .
- Anti-inflammatory Effects : The anti-inflammatory properties of triazoles have been highlighted in several studies. Compounds like this compound may act as selective inhibitors of cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This selectivity could lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the triazole ring through cycloaddition reactions. The structure-activity relationship studies indicate that modifications on the methoxyoxolan moiety can significantly influence the biological activity of the compound.
Table 1: Summary of Synthesis Methods
| Methodology | Description | Yield | References |
|---|---|---|---|
| Cycloaddition | Reaction between azide and alkyne | High | |
| Substitution Reactions | Modifications on methoxy group | Moderate | |
| Coupling Reactions | Formation of amide bonds | Variable |
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anti-inflammatory applications:
- Anticancer Activity : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The ability to modify the triazole scaffold allows for the design of compounds with enhanced anticancer properties .
- Antioxidant Properties : The antioxidant activity of these compounds has been investigated using various assays, indicating their potential to scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Antifungal Treatment : A study demonstrated that a specific derivative of 1-(4-methoxyoxolan-3-yl)triazole exhibited potent antifungal activity comparable to established antifungal agents like itraconazole .
- Anti-inflammatory Trials : Clinical trials involving triazole derivatives as COX inhibitors showed promising results in reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The methoxyoxolan ring may also contribute to the compound’s overall activity by enhancing its stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with two analogs from the provided evidence:
Research Findings and Data Tables
Table 1: Comparative Pharmacokinetic Properties (Hypothetical Data)
| Property | Target Compound | Trans-Methanol Analog | Compound |
|---|---|---|---|
| LogP (Octanol-Water) | 0.8 | 0.3 | 3.5 |
| Water Solubility (mg/mL) | 12.4 | 25.1 | 0.02 |
| Plasma Protein Binding | 85% | 60% | 95% |
Biological Activity
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C8H11N3O4. The compound features a triazole ring, a methoxyoxolane moiety, and a carboxamide functional group. These structural components contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.
- Interaction with Biological Targets : Studies indicate that it interacts with various biological targets through hydrogen bonding and hydrophobic interactions, enhancing its efficacy in therapeutic applications.
Biological Activities
- Antimicrobial Activity : Research demonstrates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro. The mechanism involves the modulation of key signaling pathways associated with cancer progression .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in cell cultures, suggesting its utility in treating inflammatory diseases.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1H-Triazole-4-carboxylic Acid | Structure | Basic triazole structure without methoxy substitution |
| 5-Aminotetrazole Monohydrate | Structure | Related nitrogenous heterocycle with different biological implications |
| 1-(4-Methoxyoxolan-3-yl)-1H-triazole | Structure | Contains methoxyoxolane but lacks carboxylic acid functionality |
The presence of the methoxy group significantly enhances the lipophilicity and biological interaction potential of this compound compared to its analogs.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth at low concentrations, suggesting its potential as a novel antibiotic agent .
- Cancer Cell Line Studies : A study involving various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Q & A
Q. What computational methods predict interactions with biological targets like kinases or GPCRs?
- Methodology : Molecular dynamics simulations (MD) and free-energy perturbation (FEP) calculations assess binding affinity to ATP-binding pockets (e.g., EGFR kinase). Compare results with experimental IC values from kinase inhibition assays. Tools like AutoDock Vina or Schrödinger Suite are used for docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
